molecular formula C11H12N2O B2737534 3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile CAS No. 2380169-25-3

3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile

Cat. No.: B2737534
CAS No.: 2380169-25-3
M. Wt: 188.23
InChI Key: HZCAWRBBAZBYHD-UHFFFAOYSA-N
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Description

3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile is an organic compound with a unique structure that combines a pyridine ring with a nitrile group and a 3-methylbut-2-enoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 3-methylbut-2-enol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of 3-(3-Methylbut-2-enoxy)pyridine-4-amine.

    Substitution: Formation of substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The pyridine ring can act as a ligand, binding to metal ions and affecting enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: Similar structure but with the nitrile group at the 2-position.

    4-Pyridinecarbonitrile: Similar structure but without the 3-methylbut-2-enoxy substituent.

    3-Pyridinecarbonitrile: Lacks the 3-methylbut-2-enoxy substituent.

Uniqueness

3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile is unique due to the presence of the 3-methylbut-2-enoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(3-methylbut-2-enoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(2)4-6-14-11-8-13-5-3-10(11)7-12/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCAWRBBAZBYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=CN=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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